molecular formula C10H5F6NO4 B1408189 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde CAS No. 1779127-53-5

5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde

Cat. No.: B1408189
CAS No.: 1779127-53-5
M. Wt: 317.14 g/mol
InChI Key: PQWKKIAWCOEKCF-UHFFFAOYSA-N
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Description

5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde: is a chemical compound with the molecular formula C10H5F6NO4 It is characterized by the presence of a hexafluoropropan-2-yloxy group attached to a nitrobenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde typically involves the reaction of 2-nitrobenzaldehyde with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the hexafluoropropan-2-yloxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)picolinaldehyde
  • 1,1,1,3,3,3-Hexafluoro-2-propanol

Comparison: Compared to similar compounds, 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde is unique due to the presence of both a nitro group and a hexafluoropropan-2-yloxy group

Properties

IUPAC Name

5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO4/c11-9(12,13)8(10(14,15)16)21-6-1-2-7(17(19)20)5(3-6)4-18/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWKKIAWCOEKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde

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